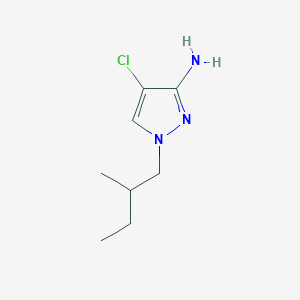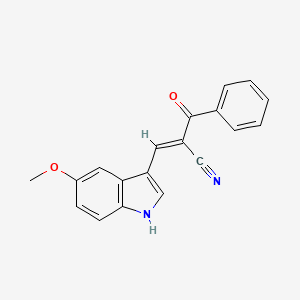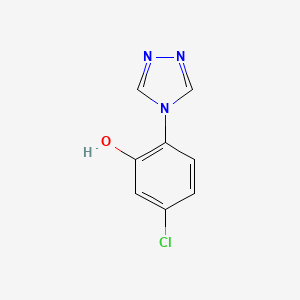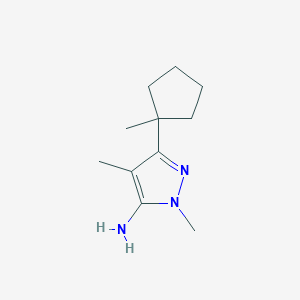
2,2-Dimethyl-4-(4-methylpiperidin-2-yl)oxolan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-4-(4-methylpiperidin-2-yl)oxolan-3-one: is a cyclic organic compound with a unique structure. Let’s break it down:
2,2-Dimethyl: Indicates two methyl groups attached to the oxolan ring.
4-(4-methylpiperidin-2-yl): Refers to the piperidine ring with a methyl group at position 4.
Oxolan-3-one: The oxolan ring contains three carbon atoms and one oxygen atom, forming a five-membered ring.
Métodos De Preparación
Synthetic Routes::
Industrial Production: While specific industrial methods are proprietary, academic research suggests that this compound can be synthesized through cyclization reactions involving piperidine derivatives and ketones.
Laboratory Synthesis: One common approach involves the reaction of 4-methylpiperidine with a ketone precursor, followed by cyclization to form the oxolan ring.
Análisis De Reacciones Químicas
Reactions::
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of ketones or other functional groups.
Reduction: Can be reduced to form saturated derivatives.
Substitution: Reacts with nucleophiles (e.g., Grignard reagents) to yield substituted products.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions using strong bases (e.g., sodium hydroxide, NaOH).
- Oxidation: Ketone derivatives.
- Reduction: Saturated piperidine derivatives.
- Substitution: Various substituted oxolan derivatives.
Aplicaciones Científicas De Investigación
Medicine: Investigated for potential pharmaceutical applications due to its unique structure and potential biological activity.
Chemical Research: Used as a building block in organic synthesis.
Industry: May find applications in specialty chemicals or materials.
Mecanismo De Acción
- The exact mechanism remains an area of ongoing research.
- Potential molecular targets and pathways need further exploration.
Comparación Con Compuestos Similares
Uniqueness: Its specific combination of substituents sets it apart.
Similar Compounds: Other oxolan derivatives, such as related piperidine-based compounds.
Remember that this compound’s full potential awaits further scientific investigation
Propiedades
Fórmula molecular |
C12H21NO2 |
|---|---|
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
2,2-dimethyl-4-(4-methylpiperidin-2-yl)oxolan-3-one |
InChI |
InChI=1S/C12H21NO2/c1-8-4-5-13-10(6-8)9-7-15-12(2,3)11(9)14/h8-10,13H,4-7H2,1-3H3 |
Clave InChI |
QYROAZKVYQGLDJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCNC(C1)C2COC(C2=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclobutylpropanoic acid](/img/structure/B13074230.png)
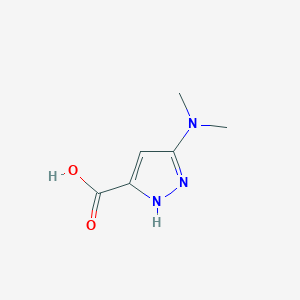
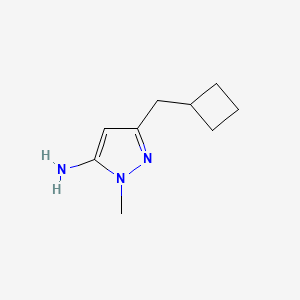

![(E)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxy-N-phenylbut-2-enamide](/img/structure/B13074256.png)


![1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13074265.png)
